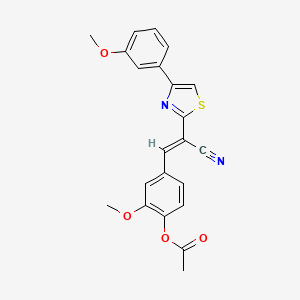
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds with complex chemical structures similar to the query compound have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists, which are significant in clinical applications for managing emesis and depression. For example, a compound described as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, exhibits high affinity and oral activity as an h-NK(1) receptor antagonist, showing effectiveness in preclinical tests relevant to its clinical efficacy in emesis and depression (Harrison et al., 2001).
Orexin-1 Receptor Mechanisms in Binge Eating
Research into the role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption highlights the potential of certain compounds to act as selective antagonists, providing insights into novel pharmacological treatments for eating disorders with a compulsive component. This area of study is particularly relevant for understanding the behavioral effects of chemical compounds on food intake and stress-related eating behaviors (Piccoli et al., 2012).
Anticancer Applications
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, including those with indole moieties, have been studied for their cytotoxicity against various human tumor cell lines. Such research underscores the potential anticancer applications of complex molecules, indicating that compounds with specific structural features can be highly active against cancer cells (Basu Baul et al., 2009).
Insecticide Activity
Flubendiamide, a novel class of insecticide with a unique chemical structure, shows extremely strong activity especially against lepidopterous pests. Research in this area highlights the importance of structural uniqueness in developing effective insecticides, suggesting potential agricultural applications for similarly structured compounds (Tohnishi et al., 2005).
Synthesis of Di- and Mono-Oxalamides
Novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursors demonstrate the utility of certain chemical reactions in creating compounds with potential biological and pharmaceutical applications. This research indicates the synthetic versatility and potential applications of oxalamide derivatives in various scientific fields (Mamedov et al., 2016).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-12-7-8-13(9-16(12)21)23-20(27)19(26)22-10-18(25)15-11-24(2)17-6-4-3-5-14(15)17/h3-9,11,18,25H,10H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJFKZDPGBCQQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2416991.png)
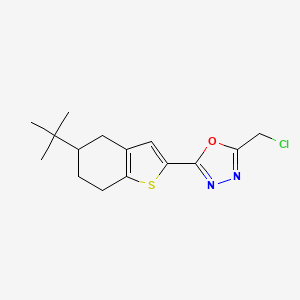
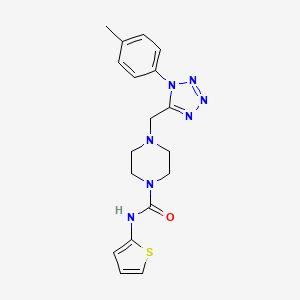
![{6-Amino-2-[(4-ethoxyphenyl)amino]-5-nitropyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2416999.png)
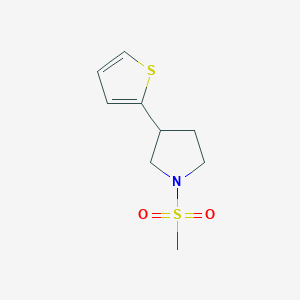
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2417001.png)


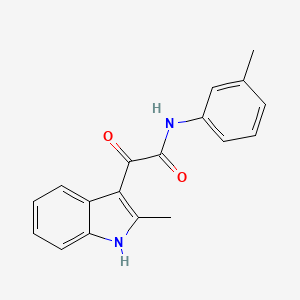

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)
